molecular formula C11H8ClNO3 B099341 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride CAS No. 17137-11-0

1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride

Cat. No. B099341
CAS RN: 17137-11-0
M. Wt: 237.64 g/mol
InChI Key: ZEQHPUCQCWTFRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride has been explored through various methods. One approach involves the development of two protocols for the synthesis of 1,3-di[alkoxy(aryloxy)carbonyl]-2-oxo-2,3-dihydroindoles. These compounds are synthesized starting from N,O-diacyl derivatives, which are obtained by treating 2-oxindoles with chloroformic acid esters and triethylamine. The first protocol described is a rearrangement of N,O-diacylated compounds in the presence of 4-dimethylaminopyridine, leading to N,C(3)-diacylated products with identical acyl groups at both positions. The second protocol involves O-deacylation followed by O-acylation and rearrangement, resulting in N,C(3)-diacylated 2-oxindoles with different acyl groups in the two positions .

Molecular Structure Analysis

The molecular structure of 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride and its derivatives is characterized by the presence of the 2-oxo-2,3-dihydroindole core. This core structure is modified through various synthetic protocols to introduce different acyl groups, which can significantly affect the compound's properties and reactivity. The presence of stereogenic centers, particularly in the synthesis of tetrahydro-1H-isoindolones, indicates the potential for isomerization and the formation of multiple stereoisomers, which can be controlled to achieve high diastereoselectivity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by the ability to undergo various transformations. For instance, the sequential three-component copper-catalyzed coupling/propargyl-allenyl isomerization/[4 + 2] cyclization reaction provides a method for synthesizing highly substituted tetrahydro-1H-isoindolones. This reaction involves the use of conjugated vinylic alkynes, imines, and α,β-unsaturated enoic acid chlorides, showcasing the versatility of the core structure in participating in complex reactions that generate multiple stereogenic centers in a single step .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride are not detailed in the provided papers, the synthesis methods and molecular structure analysis suggest that these compounds are likely to have unique properties based on their acyl substitutions and the presence of stereogenic centers. The diastereoselectivity observed in the synthesis of tetrahydro-1H-isoindolones implies that the physical properties such as melting points, solubility, and crystallinity could vary significantly between isomers. The chemical properties, including reactivity and stability, would also be influenced by the specific acyl groups and the overall molecular conformation .

Scientific Research Applications

Polymer Degradation and Stabilization

A critical review on the thermal degradation of poly(vinyl chloride) (PVC) supports the involvement of specific chloride structural defects in the initiation of thermal dehydrochlorination. This process is crucial for understanding the stability and degradation pathways of PVC, a common polymer material in various applications (Starnes, 2002).

Bioproduction of Diols

Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the significance of separation methods for these chemicals from fermentation broths. These diols have wide-ranging applications, including as precursors for polymers and as solvents (Xiu & Zeng, 2008).

Click Chemistry in Drug Discovery

The synthesis of 1,4-disubstituted 1,2,3-triazoles via copper(I) catalyzed azide-alkyne cycloadditions is a pivotal reaction in drug discovery, bioconjugation, and material science. This review emphasizes the role of triazoles as versatile scaffolds in organic synthesis and their applications across different fields (Kaushik et al., 2019).

Chloride Binding in Cement-Based Materials

A comprehensive review on the chloride binding of cement-based materials when exposed to external chloride environments discusses the complexities involved. This research is vital for understanding the durability and longevity of concrete structures in chloride-rich environments (Yuan et al., 2009).

Eco-Friendly Synthesis Methods

Advances in the synthesis of triazoles using copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures are detailed, including the use of microwave irradiation and water as solvents. These methods aim to enhance reaction efficiency while minimizing environmental impact (de Souza et al., 2019).

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-9(14)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQHPUCQCWTFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169073
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride
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Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride

CAS RN

17137-11-0
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propanoyl chloride
Source CAS Common Chemistry
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Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride
Source European Chemicals Agency (ECHA)
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Record name 1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-PROPIONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a solution of 137g (20.0 g, 91 mmol) in DCM (250 mL) were added oxalyl chloride (13.8 g, 109 mmol) and DMF (0.1 mL). See FIG. 2. The mixture was stirred at RT for 4 h. Upon reaction completion, the mixture was concentrated to give 3-(1,3-dioxoisoindolin-2-yl)propanoyl chloride 137h (20.0 g, 92%) as a white solid.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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